molecular formula C11H8BrN5 B2611556 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine CAS No. 453510-84-4

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine

Cat. No.: B2611556
CAS No.: 453510-84-4
M. Wt: 290.124
InChI Key: UHAFNPLAPJMTJA-UHFFFAOYSA-N
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Description

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring fused with a pyrimidine ring. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.

Scientific Research Applications

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage and cyclization . Another method employs ethyl acetate as a solvent, with TBHP alone to facilitate one-pot tandem cyclization and bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Cyclization Reactions: More complex heterocyclic structures.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine is unique due to the presence of both the imidazo[1,2-a]pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and as a pharmacophore in drug discovery .

Properties

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5/c12-7-1-2-10-15-5-9(17(10)6-7)8-3-4-14-11(13)16-8/h1-6H,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAFNPLAPJMTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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